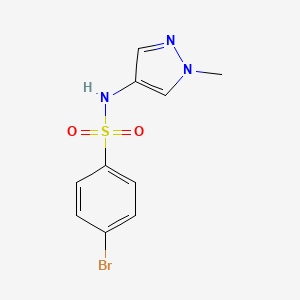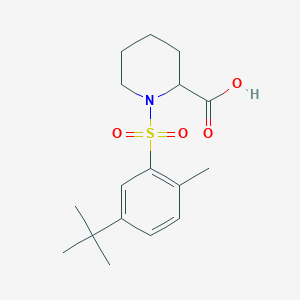
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate, also known as DBES, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonates and is known for its ability to inhibit protein tyrosine phosphatases (PTPs).
作用機序
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from carrying out its normal function of removing phosphate groups from tyrosine residues in proteins. As a result, the signaling pathways regulated by PTPs are disrupted, leading to various cellular effects.
Biochemical and Physiological Effects:
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits cell proliferation and induces apoptosis by activating the JNK signaling pathway. In neuronal cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate promotes neurite outgrowth and enhances synaptic plasticity by inhibiting PTPs that regulate the activity of NMDA receptors. In immune cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits the activation of T cells and the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its specificity for PTPs. Unlike other PTP inhibitors that target multiple PTPs, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate selectively inhibits a subset of PTPs that are involved in specific cellular processes. This allows researchers to study the role of these PTPs in a more precise manner. However, one limitation of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate is its irreversible binding to PTPs. Once (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate binds to the catalytic cysteine residue of the enzyme, it cannot be removed, making it difficult to study the reversibility of PTP inhibition.
将来の方向性
There are several future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research. One direction is to study the role of specific PTPs in different diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to develop more potent and selective PTP inhibitors based on the structure of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate. Finally, the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in combination with other drugs or therapies could provide new insights into the treatment of various diseases.
In conclusion, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate is a valuable tool in scientific research for studying the role of protein tyrosine phosphatases in various biological processes. Its specificity for PTPs and its ability to inhibit specific cellular processes make it a useful compound for researchers. However, its irreversible binding to PTPs and its limitations in studying the reversibility of PTP inhibition should be taken into consideration. The future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research are promising and could lead to new discoveries in the treatment of various diseases.
合成法
The synthesis of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by precipitation with a non-polar solvent such as diethyl ether.
科学的研究の応用
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been extensively used in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, and they play a crucial role in regulating cell signaling pathways. Inhibition of PTPs by (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
(3,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-15-6-5-13(17)10-16(15)22(18,19)21-14-8-11(2)7-12(3)9-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWEVPROIIWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)



![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)




![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)
![N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499372.png)
